molecular formula C25H18ClN3O2 B2373721 2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326902-91-3

2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2373721
CAS RN: 1326902-91-3
M. Wt: 427.89
InChI Key: TYQNDYHHPPWRCW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated quinazoline, quinoline, and isoquinoline derivatives for their potential as antimicrobial agents. For instance, compounds with quinazoline and 4-thiazolidinone frameworks have been tested against a range of bacteria and fungi, showing notable antibacterial and antifungal activities (Desai et al., 2011). Similarly, novel 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties in vitro, indicating their potential utility in developing new antimicrobial agents (Prasath et al., 2015).

Anti-inflammatory and Analgesic Applications

Research on quinazolinone derivatives has also extended into anti-inflammatory and analgesic activities. Farag et al. synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, which were screened for their potential anti-inflammatory and analgesic activity (Farag et al., 2012).

Anticancer Applications

There's ongoing research into the anticancer potential of isoquinoline derivatives. A study involving the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed that these compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, suggesting their promise as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-16-7-9-17(10-8-16)23-27-24(31-28-23)22-15-29(19-13-11-18(26)12-14-19)25(30)21-6-4-3-5-20(21)22/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQNDYHHPPWRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

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